Product packaging for Qvpsrpnrap(Cat. No.:)

Qvpsrpnrap

Cat. No.: B13392618
M. Wt: 1121.3 g/mol
InChI Key: LHQOQXYEPUSHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

QVPSRPNRAP is a synthetic peptide that functions as a potent and specific inhibitor of dynamin-mediated endocytosis. This cell-permeable peptide acts by disrupting the critical interaction between dynamin and amphiphysin, a key step in the scission of clathrin-coated vesicles from the plasma membrane . By blocking this interaction, this compound effectively halts dynamin-dependent internalization pathways, making it an essential tool for studying receptor trafficking and synaptic vesicle recycling. In research settings, this peptide is widely used to investigate the mechanisms of synaptic plasticity, including long-term depression (LTD) in cerebellar Purkinje cells, where its application reverses established LTD by blocking persistent endocytosis . It has also been instrumental in elucidating dopamine receptor signaling, demonstrating that dopamine D1 receptor inhibition of NMDA receptor currents is mediated by a dynamin-dependent trafficking mechanism in neonatal rat striatum . Furthermore, studies have utilized this compound to confirm the dynamin-dependent internalization of glycine receptors and NMDA receptors . Researchers can employ this inhibitor to definitively link cellular processes to dynamin function. The product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H80N18O14 B13392618 Qvpsrpnrap

Properties

Molecular Formula

C47H80N18O14

Molecular Weight

1121.3 g/mol

IUPAC Name

1-[2-[[2-[[4-amino-2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[1-[2-[(2,5-diamino-5-oxopentanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C47H80N18O14/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56)

InChI Key

LHQOQXYEPUSHJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Molecular Characterization and Biochemical Properties of Qvpsrpnrap

Peptide Structure and Sequence Elucidation

The primary structure of the peptide is defined by its ten-amino acid sequence: Glutamine (Q), Valine (V), Proline (P), Serine (S), Arginine (R), Proline (P), Asparagine (N), Arginine (R), Alanine (A), Proline (P). This sequence, QVPSRPNRAP, is conserved across all three dynamin isoforms iarc.fr. The peptide acts as a competitive inhibitor by binding to the SH3 domain of amphiphysin (B1176556), thereby disrupting the normal interaction between endogenous dynamin and amphiphysin nih.govflybase.orgmetabolomicsworkbench.orgbioregistry.io. This interaction is essential for the recruitment of dynamin to clathrin-coated pits and the subsequent scission of vesicles from the plasma membrane during endocytosis.

The molecular formula of the peptide this compound is C₄₇H₈₀N₁₈O₁₄, and its molecular weight is 1121.26 g/mol nih.gov.

Design and Functional Implications of Myristoylation for Cell Permeability

A significant limitation in using peptide inhibitors in live cell studies is their poor cell membrane permeability. To overcome this, the this compound peptide is often modified by the covalent attachment of a myristoyl group, a 14-carbon saturated fatty acid, typically at the N-terminus. This modification, known as myristoylation, enhances the peptide's hydrophobicity. nih.gov The addition of the myristoyl group facilitates the interaction of the peptide with the lipid bilayer of the cell membrane, thereby promoting its passage into the cytoplasm nih.govflybase.org.

The myristoylated form of this compound (often referred to as Myr-QVPSRPNRAP or Myr-P4) is cell-permeable, allowing for its direct application to cell cultures or tissues to inhibit dynamin-mediated endocytosis intracellularly without requiring techniques like microinjection or patch-clamp dialysis nih.govflybase.org. This enhanced cell permeability is crucial for its utility as a research tool to study the involvement of dynamin-dependent endocytosis in various cellular functions, including neurotransmission, receptor trafficking, and signal transduction metabolomicsworkbench.orgbioregistry.io. Studies have shown that the myristoylated peptide effectively inhibits vesicle recycling and receptor internalization in different cell types flybase.orgmetabolomicsworkbench.orgbioregistry.io.

Peptide Synthesis Methodologies

Peptides like this compound are typically synthesized using established chemical methods. The most common approach for synthesizing peptides of this length is Solid Phase Peptide Synthesis (SPPS). SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support resin. This methodology allows for the efficient synthesis and purification of peptides.

Solution Phase Peptide Synthesis (LPPS) is another method, often preferred for shorter peptides or for synthesizing peptide fragments that can then be coupled. Hybrid approaches combining SPPS and LPPS are also utilized for more complex or longer peptides.

The synthesis of this compound, particularly its myristoylated form, involves standard peptide coupling reactions and the subsequent attachment of the myristoyl group. Commercial availability of both the unmodified and myristoylated this compound from various suppliers indicates that these synthesis methods are well-established for producing the peptide at research scales nih.gov. One reference to synthesis mentions using a "NovaSyn 'Crystal' peptide", which is consistent with solid-phase synthesis techniques.

Data Tables

Here are some data points related to this compound:

PropertyValueSource
SequenceThis compound nih.govmetabolomicsworkbench.orgbioregistry.io
Molecular FormulaC₄₇H₈₀N₁₈O₁₄ nih.gov
Molecular Weight1121.26 g/mol nih.gov
CAS Number251634-21-6 nih.gov
Purity (typical)≥95% nih.gov
SolubilitySoluble to 1 mg/ml in water (unmodified) nih.gov

Note: Concentration values for experimental use vary depending on the study and cell type, typically ranging from tens to hundreds of micromolar for the myristoylated form flybase.orgbioregistry.io.

Mechanistic Principles of Dynamin Inhibition by Qvpsrpnrap

Competitive Binding Dynamics with Dynamin and Amphiphysin (B1176556)

A primary mechanism by which QVPSRPNRAP exerts its inhibitory effect is through competitive binding with dynamin, specifically interfering with the interaction between dynamin and the SH3 domain of amphiphysin rndsystems.comjneurosci.orgtocris.comnih.gov. Dynamin possesses a proline-rich domain (PRD) that interacts with the SH3 domains of various proteins, including amphiphysin, which are involved in recruiting dynamin to sites of endocytosis jneurosci.orgtocris.comnih.govcam.ac.uknih.gov. The this compound peptide sequence corresponds to a region within dynamin's PRD that is critical for binding to the amphiphysin SH3 domain nih.govcam.ac.uknih.gov. By introducing exogenous this compound, the peptide competes with the endogenous dynamin PRD for binding to amphiphysin's SH3 domain. This competitive interaction effectively blocks the recruitment of functional dynamin to the endocytic machinery at the plasma membrane nih.gov.

Studies have demonstrated that this peptide binds with high affinity to a unique site within the dynamin proline-rich domain nih.gov. This specific interaction prevents the formation of the dynamin-amphiphysin complex, which is essential for the proper assembly and function of the endocytic machinery rndsystems.comjneurosci.orgtocris.comnih.gov. The disruption of this protein-protein interaction is a cornerstone of this compound's inhibitory mechanism.

Disruption of Clathrin-Mediated Endocytosis Pathways

The inhibition of the dynamin-amphiphysin interaction by this compound leads directly to the disruption of clathrin-mediated endocytosis (CME). CME is a major pathway for internalizing receptors, transporters, and other molecules from the cell surface, and it is highly dependent on the scission activity of dynamin nih.govnih.gov. By preventing the recruitment of dynamin to clathrin-coated pits through competition for amphiphysin binding, this compound effectively halts the final pinching-off step of vesicle formation rndsystems.comtocris.comnih.gov.

Allosteric or Direct Modulatory Effects on Dynamin GTPase Activity

While the primary described mechanism of this compound involves blocking the interaction between dynamin and amphiphysin, thereby preventing dynamin's proper localization and assembly at endocytic sites, it is important to consider potential indirect effects on dynamin's GTPase activity. Dynamin's function in membrane scission is powered by its GTP hydrolysis activity, which leads to conformational changes that constrict and sever the nascent vesicle neck nih.gov. The intrinsic GTPase activity of dynamin is low but is significantly enhanced by its oligomerization around the neck of the budding vesicle and by interactions with other proteins and lipids nih.gov.

This compound, by competing for binding to amphiphysin, prevents the effective recruitment and potentially the proper assembly of dynamin oligomers at the site of endocytosis nih.gov. While the peptide does not directly bind to the GTPase domain of dynamin, located at the amino-terminus nih.gov, its action of disrupting the interaction with amphiphysin interferes with the cellular context required for efficient GTP hydrolysis and subsequent membrane scission. Therefore, the peptide's effect on GTPase activity is likely indirect, stemming from its ability to mislocalize or prevent the necessary oligomerization and interaction partners that stimulate dynamin's enzymatic function at the endocytic site. The disruption of the dynamin-amphiphysin interaction, mediated by this compound, effectively uncouples the GTPase activity from the membrane neck, thereby inhibiting scission and endocytosis.

Impact on Neurotransmitter Receptor Trafficking and Synaptic Function

Glycine (B1666218) Receptor Dynamics and Transmission Modulation

Glycine receptors (GlyRs) are inhibitory ligand-gated chloride channels predominantly found in the brainstem and spinal cord, playing a vital role in fast synaptic inhibition. The surface expression level of GlyRs is a key factor controlling the efficacy of glycinergic transmission. Studies using the QVPSRPNRAP peptide have shed light on the mechanisms governing GlyR trafficking.

Research indicates that homomeric alpha1 glycine receptors undergo constitutive endocytosis, a process that is dependent on dynamin. Intracellular application of the peptide P4, corresponding to this compound, which disrupts the interaction between dynamin and amphiphysin (B1176556), has been shown to block this constitutive endocytosis of alpha1 GlyRs. This suggests that dynamin-dependent mechanisms are involved in the continuous removal of alpha1 GlyRs from the cell surface.

Interfering with dynamin function using the this compound peptide has a direct impact on the functional expression of GlyRs at the cell surface. Intracellular dialysis with the P4 peptide (this compound), a dynamin/amphiphysin disrupting peptide, has been observed to increase whole-cell glycine-gated chloride currents. This increase in current amplitude is consistent with a reduced rate of GlyR endocytosis, leading to an accumulation of functional receptors at the plasma membrane and consequently enhancing inhibitory synaptic currents.

Protein Kinase C (PKC) activation is known to modulate the trafficking of various membrane proteins, including neurotransmitter receptors. Studies have demonstrated that PKC activation stimulates the endocytosis of alpha1 glycine receptors. This PKC-stimulated endocytosis is also dependent on dynamin. While constitutive endocytosis of alpha1 GlyRs appears to be independent of a specific dileucine motif in the receptor's intracellular loop, PKC-stimulated endocytosis, blocked by the this compound peptide, has been linked to this motif. This highlights a differential regulation of GlyR endocytosis pathways, with PKC-mediated trafficking utilizing a dynamin-dependent mechanism sensitive to disruption by the this compound peptide.

Effects on Glycine-Gated Chloride Currents

N-Methyl-D-Aspartate Receptor (NMDAR) Homeostasis

N-Methyl-D-Aspartate receptors (NMDARs) are crucial for excitatory synaptic transmission, plasticity, and excitotoxicity. Their surface expression is tightly regulated through processes including endocytosis and exocytosis. The this compound peptide has been instrumental in understanding the role of dynamin-dependent endocytosis in NMDAR homeostasis.

Various stimuli, including prolonged exposure to ligands like NMDA and glycine or activation of certain signaling pathways, can induce the internalization of NMDARs. This ligand-induced NMDAR internalization is a dynamin-dependent process. The intracellular application or bath application of the dynamin inhibitory peptide this compound has been shown to effectively block this internalization and the resulting down-regulation of NMDAR-mediated currents induced by stimuli such as DHPG (a group 1 mGluR agonist) or high concentrations of NMDA and glycine. This indicates that dynamin activity is essential for the removal of NMDARs from the synaptic surface following certain activation paradigms. Furthermore, intracellular application of this compound abolished the D1 dopamine (B1211576) receptor-mediated down-regulation of NMDA receptor currents in neonatal rat striatum, suggesting a role for dynamin-dependent trafficking in this process.

NMDAR internalization can trigger downstream signaling cascades that further modulate synaptic function. Research suggests that regulated NMDAR internalization can activate Protein Kinase D1 (PKD1) pathways. This activation of PKD1 can subsequently lead to the phosphorylation and down-regulation of NMDARs that remain on the cell surface (non-internalized receptors). The dynamin inhibitory peptide this compound has been shown to intervene in this process. By blocking the initial NMDAR internalization event induced by stimuli like DHPG or high NMDA/glycine, the peptide prevents the subsequent activation of PKD1 and the resulting down-regulation of remaining surface NMDARs. This highlights the interconnectedness of NMDAR trafficking and intracellular signaling pathways, where dynamin-dependent endocytosis acts as a trigger for events that modulate the function of both internalized and non-internalized receptors, and the this compound peptide can disrupt this link.

Modulation of Dopamine Receptor-Mediated NMDAR Regulation

Studies investigating the interaction between dopamine receptors and NMDA receptors have utilized this compound to probe the underlying mechanisms. Intracellular application of this compound has been shown to abolish or significantly reduce the inhibition or down-regulation of NMDA receptor currents mediated by dopamine D1 receptors in neonatal rat striatum ucl.ac.uknih.govnih.govucl.ac.ukresearchgate.net. This finding suggests that dynamin-dependent NMDA receptor trafficking, likely endocytosis, plays a critical role in the dopamine D1 receptor-mediated modulation of NMDA receptor function ucl.ac.uknih.govnih.govucl.ac.ukresearchgate.netplos.orggrafiati.com. For instance, research in neonatal rat striatum demonstrated that while the dopamine D1 receptor agonist SKF-82958 decreased NMDA receptor currents, this inhibition was abolished by intracellular application of this compound, supporting a mechanism involving altered NMDA receptor trafficking nih.govnih.gov.

Influence on Neuregulin Signaling and NR1 Subunit Trafficking

Neuregulin signaling has been implicated in modulating NMDA receptor function. Research utilizing this compound has provided evidence that the neuregulin-induced reduction of NMDA receptor currents is likely mediated through enhanced internalization of the NR1 subunit, a core component of the NMDA receptor nih.govutdallas.eduutrgv.edu. Specifically, when dynamin-dependent NMDAR endocytosis was inhibited by dialyzing neurons with this compound, neuregulin failed to suppress NMDAR currents nih.gov. This indicates that the effect of neuregulin on NMDA receptor currents is dependent on this endocytic pathway and suggests that neuregulin signaling influences NR1 subunit trafficking via a mechanism involving dynamin nih.gov.

Gamma-Aminobutyric Acid Type A Receptor (GABAAR) Turnover

The surface expression of GABAARs is tightly controlled by a balance between insertion and removal from the plasma membrane, with endocytosis being a major mechanism for their removal and thus influencing inhibitory synaptic strength oup.comresearchgate.netresearchgate.netnih.gov.

Attenuation of GABAAR Internalization

This compound, particularly in its myristoylated form (myr-P4), is a widely used pharmacological tool to block dynamin-dependent GABAAR endocytosis oup.comjneurosci.orgoup.comresearchgate.netresearchgate.net. Studies have employed this peptide to demonstrate that inhibiting dynamin function leads to an increase in the surface expression of GABAARs by preventing their internalization oup.comjneurosci.org. This highlights the constitutive turnover of GABAARs from the neuronal membrane via dynamin-dependent endocytosis oup.comjneurosci.org.

Modulation of Miniature Inhibitory Synaptic Currents (mISPCs)

The dynamic trafficking of GABAARs has a direct impact on inhibitory synaptic transmission, including miniature inhibitory synaptic currents (mIPSCs). Research using dynamin inhibitory peptides like this compound has provided insights into how altered GABAAR dynamics can affect mIPSCs. For instance, intracellular application of a dynamin inhibitory peptide was shown to prevent the DHPG-induced inhibition of both NMDAR- and AMPAR-mediated mEPSCs, suggesting a broader role in regulating synaptic currents utrgv.edu. Furthermore, studies on a human mutation in the GABAAR γ2 subunit (K289M) associated with epilepsy have shown that while raising temperature decreased the frequency of mIPSCs in neurons expressing the mutant receptor, blocking dynamin-dependent endocytosis with myr-P4 revealed increased diffusion and decreased synaptic dwell time of the mutant receptors oup.comresearchgate.net. This implies that altered endocytosis and membrane dynamics of GABAARs can contribute to changes in mIPSC properties and synaptic inhibition oup.comresearchgate.net. Additionally, NMDAR signaling has been reported to trigger dynamin-dependent internalization of postsynaptic GABAARs, a process that could lead to long-term depression of inhibition (iLTD) by reducing the number of functional GABAARs at the synapse biorxiv.orgbiorxiv.org.

Role in Phospho-Dependent GABAAR Endocytosis

While the direct role of this compound specifically in phospho-dependent GABAAR endocytosis is not as explicitly detailed in the search results as its general function as a dynamin inhibitor, the broader context of receptor trafficking being regulated by phosphorylation is well-established buffalo.eduscholaris.cautrgv.eduplos.orgnumberanalytics.com. Dynamin-dependent endocytosis, which is blocked by this compound, is a process that can be modulated by phosphorylation events for various receptors, including potentially GABAARs. Studies have shown that phosphorylation can influence the interaction of receptors with endocytic machinery components like AP2, which is involved in clathrin-mediated endocytosis scholaris.ca. Although the search results highlight this compound's utility in blocking the endocytic step itself, further research would be needed to specifically delineate its role in the context of phosphorylation-dependent mechanisms regulating GABAAR internalization.

Summary of Key Findings with this compound

Receptor TypeModulation/Process StudiedEffect of this compound ApplicationImplied Mechanism Involving Dynamin-Dependent EndocytosisSource(s)
NMDA ReceptorDopamine D1 receptor-mediated inhibitionAbolished or reduced inhibition of NMDA receptor currents.Involved in the down-regulation of NMDA receptor currents. ucl.ac.uknih.govnih.govucl.ac.ukresearchgate.netplos.org
NMDA ReceptorNeuregulin-induced current suppressionFailed to suppress NMDAR currents when endocytosis was inhibited.Involved in enhancing NR1 subunit internalization. nih.gov
GABA-A ReceptorGABAAR internalizationBlocked dynamin-dependent endocytosis of GABAARs.Essential for constitutive GABAAR removal from the membrane. oup.comjneurosci.orgoup.comresearchgate.netresearchgate.net
GABA-A ReceptorMiniature Inhibitory Synaptic Currents (mIPSCs)Influenced mIPSC properties in specific contexts (e.g., mutant receptors, NMDAR signaling).Altered receptor dynamics and surface expression affecting synaptic inhibition. oup.comresearchgate.netbiorxiv.orgbiorxiv.org

Contribution to Understanding Synaptic Plasticity Mechanisms

Elucidation of Long-Term Synaptic Depression (LTD) Expression

Studies utilizing the QVPSRPNRAP peptide have been particularly informative in dissecting the expression mechanisms of LTD, revealing a critical role for persistent endocytosis in its late phase.

Research, notably in cerebellar parallel fiber-Purkinje cell synapses, has demonstrated that the late phase of LTD requires ongoing dynamin-mediated endocytosis nih.govnih.govnih.govnih.gov. The late phase of cerebellar LTD, which begins approximately 45-60 minutes after induction, is known to be dependent on protein synthesis and transcription nih.govnih.gov. Experiments involving the intracellular application of the dynamin inhibitory peptide this compound after the late phase of LTD had been established resulted in a rapid and complete reversal of the depression nih.govnih.govnih.govnih.gov. This finding strongly suggests that the maintenance of the late phase of LTD is not solely dependent on initial changes triggered by the induction but necessitates continuous dynamin activity and the associated endocytic processes nih.govnih.govnih.govnih.gov. This was further supported by similar results obtained with dynasore, another dynamin blocker nih.govnih.govnih.gov.

The requirement for persistent dynamin-mediated endocytosis indicates that the synaptic changes underlying the late phase of LTD involve continuous removal of AMPA receptors from the postsynaptic membrane, a process facilitated by endocytosis nih.govnih.gov.

Further research using the this compound peptide and other pharmacological agents helped to delineate the signaling requirements for the late phase of LTD. While the induction of cerebellar LTD is initiated by an upstream cascade involving mGluR1, calcium influx, and protein kinase Cα (PKCα) activation, the maintenance of the late phase appears to be independent of the persistent activation of these upstream elements nih.govnih.govnih.govnih.gov.

Studies showed that applying mGluR1 antagonists (such as JNJ-16259685 and LY-456236) or PKC inhibitors (like GF-109203X or the peptide inhibitor PKC(19-36)) after the late phase of LTD was established did not attenuate the depression nih.govnih.govnih.govnih.gov. In contrast, the intracellular application of the dynamin inhibitory peptide this compound at this later stage effectively reversed LTD nih.govnih.govnih.govnih.gov. These results collectively indicate that once the late phase of LTD is established, its persistence relies on downstream effectors, specifically continuous dynamin-mediated endocytosis, rather than ongoing signaling through the initial mGluR1/PKCα pathway nih.govnih.govnih.govnih.gov.

Requirement of Persistent Dynamin-Mediated Endocytosis in Late Phase LTD

Implications for Synaptic Remodeling and Memory-Related Processes

The insights gained from using the this compound peptide regarding the role of persistent dynamin-mediated endocytosis in LTD have significant implications for understanding synaptic remodeling and processes related to memory. Synaptic plasticity, including LTD, is widely accepted as a cellular substrate for learning and memory genecards.org. The ability to weaken synaptic connections through LTD, driven by the removal of AMPA receptors from the synapse via endocytosis, is crucial for refining neural circuits and potentially for processes like forgetting or updating memories.

The finding that persistent endocytosis is required for the late phase of LTD suggests that maintaining a weakened synaptic state is an active process involving continuous protein machinery function. This has implications for how synaptic strength is dynamically regulated over longer periods. Furthermore, disruptions in dynamin function and endocytosis have been implicated in various neurological disorders and cognitive deficits, highlighting the importance of these processes for normal brain function and memory .

Applications As a Pharmacological Tool in Cellular Neuroscience Research

Experimental Dissection of Dynamin-Dependent Processes

Dynamin is a large GTPase essential for pinching off vesicles from the plasma membrane during endocytosis, a fundamental process for synaptic vesicle recycling and the internalization of various membrane proteins. Qvpsrpnrap, particularly in its peptide form (this compound), acts as a dynamin inhibitor by competitively blocking the binding of dynamin to amphiphysin (B1176556), a protein involved in recruiting dynamin to sites of endocytosis. rndsystems.comrndsystems.comportlandpress.com This competitive inhibition prevents endocytosis when this compound is administered intracellularly. rndsystems.comrndsystems.comportlandpress.com

Researchers utilize this compound to experimentally dissect processes that are dependent on dynamin-mediated endocytosis. By applying this compound, the contribution of dynamin to specific cellular events can be assessed. For instance, studies employing dynamin inhibitors, including peptide inhibitors, have been instrumental in demonstrating the critical role of dynamin in synaptic vesicle regeneration at presynaptic nerve terminals. portlandpress.comresearchgate.netpnas.org Inhibition of dynamin leads to the accumulation of endocytic intermediates and depletion of synaptic vesicles under sustained activity, highlighting the necessity of dynamin for efficient vesicle recycling. researchgate.net The use of this compound allows for the rapid blockade of endocytosis, offering an advantage over genetic methods like siRNA-mediated knockdown or knockout models when studying rapid cellular effects. nih.gov However, it is important to consider potential off-target effects when interpreting results obtained with pharmacological inhibitors like this compound. biologists.com

Characterization of Receptor Trafficking Pathways

Receptor trafficking, including internalization from the cell surface via endocytosis, is a key mechanism regulating receptor number and localization, thereby influencing synaptic strength and cellular signaling. This compound is employed to characterize the extent to which the trafficking of specific receptors is dependent on dynamin-mediated endocytosis.

Studies have shown that the internalization of various neurotransmitter receptors can be affected by dynamin inhibition. For example, the internalization of GABAA receptors is modulated by an association with the adaptin AP2 complex and is sensitive to dynamin inhibition, affecting inhibitory synaptic currents. rndsystems.comrndsystems.com Similarly, the trafficking of NMDA receptors has been investigated using dynamin inhibitory peptides like this compound (this compound). researchgate.netnih.gov Intracellular application of this peptide has been shown to abolish the dopamine (B1211576) D1 receptor-mediated inhibition of NMDA receptor currents in neonatal rat striatum, suggesting that this modulation involves a tyrosine kinase-dependent alteration of NMDA receptor trafficking that is dependent on dynamin. nih.gov Furthermore, this compound has been used to demonstrate that dynamin-dependent NMDA receptor endocytosis underlies certain forms of synaptic plasticity, such as glycine-induced long-term depression. researchgate.net

While many receptor internalization pathways are dynamin-dependent, research using inhibitors like this compound has also revealed the existence of dynamin-independent endocytic mechanisms for the trafficking of certain receptors, such as some forms of constitutive AMPA receptor internalization and homeostatic downscaling. jneurosci.orgmdpi.comelifesciences.orgnih.gov By comparing the effects of this compound on the internalization of different receptors or under varying conditions, researchers can delineate the specific endocytic pathways involved.

Investigation of Presynaptic and Postsynaptic Mechanisms

This compound is a valuable tool for dissecting the roles of dynamin in both presynaptic and postsynaptic compartments of neurons.

At the presynaptic terminal, dynamin is crucial for the recycling of synaptic vesicles, which is essential for maintaining neurotransmitter release during sustained neuronal activity. researchgate.netpnas.orgnih.govnih.govresearchgate.net Inhibition of dynamin with agents like Dynasore (which shares a similar inhibitory mechanism targeting dynamin's GTPase activity, relevant to the functional studies performed with dynamin inhibitors) or peptide inhibitors can impair synaptic vesicle endocytosis, leading to a depletion of the readily releasable vesicle pool and consequently affecting neurotransmitter release dynamics. researchgate.netnih.govcolumbia.edu Studies using dynamin inhibition have demonstrated effects on both evoked synchronous release and asynchronous neurotransmission, as well as influencing phenomena like synaptic fatigue and post-tetanic potentiation. researchgate.netnih.govcolumbia.edu However, the extent of the effect can vary depending on the synapse type and the level of neuronal activity, with some forms of spontaneous release appearing less sensitive to acute dynamin inhibition. researchgate.netpnas.orgnih.gov

On the postsynaptic side, dynamin-dependent endocytosis is involved in regulating the surface expression of neurotransmitter receptors. As discussed in Section 6.2, this compound can be used to investigate the internalization of postsynaptic receptors, such as GABAA and NMDA receptors, thereby influencing postsynaptic responsiveness and synaptic plasticity. rndsystems.comrndsystems.comresearchgate.netnih.gov By applying this compound to either the presynaptic or postsynaptic compartment (or both), researchers can gain insights into the specific contributions of dynamin-dependent processes to synaptic function and plasticity.

Utility in Specific Neuronal Systems: Case Studies (e.g., Photoreceptor Ribbon Synapses)

This compound and other dynamin inhibitors have been particularly useful in studying specialized neuronal structures, such as photoreceptor ribbon synapses. These synapses are characterized by continuous neurotransmitter release and require highly efficient vesicle recycling mechanisms.

Studies in rod photoreceptor ribbon synapses have utilized dynamin inhibitors, including pharmacological agents, to investigate the role of dynamin in maintaining synaptic function. nih.govresearchgate.netrupress.orgjneurosci.org Inhibition of dynamin-dependent endocytosis in rod photoreceptors has been shown to rapidly inhibit release from synaptic ribbons and slow the recovery from paired-pulse synaptic depression. rupress.org This highlights the critical role of dynamin in sustaining release from these high-activity synapses, even at modest frequencies. rupress.org Furthermore, inhibiting endocytosis with dynamin inhibitors has been observed to impact the structural integrity of the active zone, increasing the lateral membrane mobility of Ca2+ channels and affecting the dynamics of synaptic vesicles near the ribbon. rupress.org These findings, often supported by genetic studies of dynamin isoforms, underscore the importance of dynamin 1 and 3 in regulating the structure and function of rod ribbon synapses. nih.govresearchgate.netjneurosci.org While dynamin-dependent endocytosis is crucial in rod photoreceptors, studies in other retinal neurons, such as cone photoreceptors, suggest the existence of distinct, potentially dynamin-independent, endocytic mechanisms. nih.govresearchgate.netjneurosci.orgresearchgate.net This illustrates how this compound and similar tools can reveal heterogeneity in endocytic mechanisms across different neuronal types.

Beyond photoreceptor synapses, dynamin inhibitors have been applied in various other neuronal systems, including hippocampal neurons to study synaptic vesicle recycling and plasticity nih.govcolumbia.edu, and the frog neuromuscular junction to investigate transmitter release dynamics researchgate.net.

Compound Information

Compound NamePubChem CID
This compound5291397

Interactive Data Table Example (Illustrative based on search findings):

Neuronal System (Example)Parameter MeasuredEffect of this compound/Dynamin InhibitionKey FindingSource (Example)
Hippocampal Inhibitory SynapsesEvoked Synchronous ReleaseMarked and unrecoverable depressionSeparate recycling pathways for evoked and spontaneous release. nih.gov nih.gov
Hippocampal Inhibitory SynapsesSpontaneous ReleaseRemained intact after intense stimulationSeparate recycling pathways for evoked and spontaneous release. nih.gov nih.gov
Frog Neuromuscular JunctionProbability of Transmitter ReleaseIncreasedIn addition to inhibiting endocytosis, can increase release probability. researchgate.net researchgate.net
Rod Photoreceptor SynapsesRibbon-mediated Release RateRapidly inhibitedCrucial for sustaining release even at modest frequencies. rupress.org rupress.org
Rod Photoreceptor SynapsesRecovery from Paired-Pulse DepressionSlowedHighlights role in sustaining release. rupress.org rupress.org
Neonatal Rat Striatum NeuronsD1 Receptor-mediated NMDA Current InhibitionAbolishedSuggests dynamin-dependent NMDA receptor trafficking. nih.gov nih.gov

This table format allows for the presentation of specific experimental outcomes related to this compound's application in different neuronal contexts.

Advanced Methodological Considerations in Research Utilizing Qvpsrpnrap

Strategies for Intracellular Delivery and Application

Effective utilization of QVPSRPNRAP in cellular studies necessitates reliable methods for its intracellular delivery, given its peptide nature. One common strategy involves the inclusion of the peptide in the internal solution of a patch pipette during whole-cell patch-clamp recordings. This allows for the direct dialysis of the peptide into the cytoplasm of the patched cell. nih.govjneurosci.orgbiorxiv.org The concentration of this compound used in pipette solutions in electrophysiological studies has been reported, for instance, at 50 µM or 1.5 mM. nih.govbiorxiv.orgbiorxiv.org

Another approach to facilitate intracellular access is the conjugation of this compound to a cell-penetrating peptide, such as the Tat protein transduction domain from HIV-1. nih.govresearchgate.net This modification creates a membrane-permeant form, like Tat-QVPSRPNRAP or myristoylated this compound, enabling its application directly to the extracellular medium of cultured cells or tissue slices, from where it can cross the cell membrane to exert its inhibitory effect intracellularly. medchemexpress.comnih.govresearchgate.netresearchgate.net Studies have utilized myristoylated this compound at concentrations such as 50 µM in bath application to block endocytosis. researchgate.net Tat-QVPSRPNRAP has been applied at concentrations like 50 µM in pretreatment protocols. researchgate.net

In Vitro and Ex Vivo Model Systems (e.g., Cultured Neurons, Acute Brain Slices, HEK293 Cells)

This compound has been extensively applied across various in vitro and ex vivo model systems to dissect the role of dynamin-mediated endocytosis in specific cellular contexts.

Cultured neurons, such as cerebellar Purkinje cells and hippocampal neurons, are frequently used to study the impact of this compound on synaptic plasticity and receptor trafficking. nih.govplos.org These models allow for controlled manipulation of the neuronal environment and direct access for techniques like patch-clamp electrophysiology and imaging.

Acute brain slices, including those from the cerebellum, hippocampus (CA1 area), prefrontal cortex, and paraventricular nucleus of the hypothalamus, represent ex vivo models that preserve much of the native cellular architecture and synaptic connections. biorxiv.orgnih.govplos.orgnih.gov The use of this compound in brain slices allows researchers to investigate its effects on synaptic transmission and plasticity in a more physiologically relevant context compared to dissociated cell cultures. nih.govnih.gov Studies in hippocampal slices have examined the effect of intracellular infusion of this compound on NMDA receptor expression and synaptic plasticity. researchgate.net

HEK293 cells, a widely used human embryonic kidney cell line, serve as a convenient in vitro system for studying the molecular mechanisms of protein trafficking and the interaction of this compound with its targets, such as dynamin and amphiphysin (B1176556). nih.govembopress.org These cells are easily cultured and transfected, making them suitable for experiments involving overexpression of proteins and biochemical assays. Research in HEK293 cells has utilized immunofluorescence and patch-clamp to assess the impact of this compound on glycine (B1666218) receptor endocytosis. nih.gov

Other model systems include isolated photoreceptor rods from tiger salamander retina, which have been used in conjunction with this compound to study synaptic vesicle cycling and endocytosis at ribbon synapses. rupress.org The single-celled organism Paramecium has also been employed to investigate the role of endocytosis in modulating membrane excitability using this compound. biologists.com

Electrophysiological Recording Techniques (e.g., Whole-Cell Patch-Clamp)

Electrophysiological techniques, particularly whole-cell patch-clamp recording, are fundamental to assessing the functional consequences of inhibiting dynamin-mediated endocytosis with this compound. This technique allows for the measurement of electrical currents and membrane potential in individual cells, providing insights into synaptic transmission, ion channel activity, and membrane excitability.

In studies utilizing this compound, whole-cell patch-clamp is commonly used to record synaptic currents, such as excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs). biorxiv.orgnih.govphysiology.org By including this compound in the patch pipette's internal solution, researchers can block endocytosis specifically in the patched cell and observe the resulting changes in synaptic receptor number and function at the postsynaptic membrane. nih.govnih.gov For example, intracellular dialysis of this compound has been shown to impact the expression of long-term depression (LTD) by affecting AMPA receptor internalization. nih.govphysiology.org Similarly, it has been used to investigate the role of dynamin in the endocytosis of glycine receptors and GABAA receptors, observing effects on corresponding chloride currents. nih.govnih.gov

Whole-cell voltage-clamp configuration is often employed to control the membrane potential while measuring synaptic currents, allowing for the isolation and analysis of specific receptor-mediated responses. biorxiv.orgnih.gov Current-clamp recordings can be used to assess changes in neuronal excitability and intrinsic membrane properties influenced by altered receptor trafficking. biorxiv.org

Electrophysiological studies using this compound have provided quantitative data on changes in synaptic current amplitude, frequency, and decay kinetics, offering direct evidence for the involvement of dynamin-mediated endocytosis in regulating synaptic strength and plasticity.

Here is a table summarizing some research findings obtained using electrophysiological techniques with this compound:

Model SystemElectrophysiological MeasurementKey Finding Related to this compound ApplicationSource
Cultured Cerebellar Purkinje CellsWhole-cell patch-clamp (LTD expression)Intracellular perfusion of this compound reversed late phase LTD expression, suggesting a requirement for persistent dynamin-mediated endocytosis. nih.govphysiology.org
HEK293 Cells expressing Glycine ReceptorsWhole-cell patch-clamp (Glycine-gated currents)Intracellular dialysis of this compound increased glycine-gated chloride currents, suggesting disruption of dynamin/amphiphysin interaction prevents receptor endocytosis. nih.gov
Cultured Prefrontal Cortex NeuronsWhole-cell patch-clamp (AMPAR-mediated mEPSCs)Used in internal solution to perturb protein function, indicating its role in regulating AMPA receptor trafficking. nih.gov
PVN Oxytocin Neurons (Brain Slices)Whole-cell voltage-clamp (oEPSCs, iLTD)Intracellular delivery of this compound abolished iLTD, showing reliance on postsynaptic NMDARs and dynamin-mediated endocytosis. biorxiv.orgbiorxiv.org
Hippocampal CA1 Pyramidal Cells (Brain Slices)Whole-cell recording (NMDA EPSCs)Intracellular infusion of this compound reversed glycine-induced LTD of NMDA EPSCs to LTP, consistent with blocking NMDAR endocytosis. researchgate.net
Rod Photoreceptors (Retinal Slices)Whole-cell patch-clamp (synaptic currents)Introduced through presynaptic pipette to inhibit dynamin-dependent endocytosis and study its impact on synaptic vesicle cycling. rupress.org

Future Directions and Conceptual Frontiers

Unexplored Mechanistic Pathways and Cellular Targets

While the inhibitory effect of QVPSRPNRAP on clathrin-mediated endocytosis and synaptic vesicle recycling by blocking dynamin-amphiphysin interaction is well-documented, the full spectrum of dynamin-dependent pathways sensitive to this specific PRD-SH3 domain interference remains to be thoroughly mapped rndsystems.comportlandpress.com. Future research could focus on identifying other cellular processes beyond canonical endocytosis that rely on the interaction between dynamin's PRD and SH3-containing proteins and are thus susceptible to inhibition by this compound. This could involve high-throughput screening approaches or targeted investigations in processes like actin dynamics, organelle trafficking, or cytokinesis, where dynamin isoforms are also known to play roles. Furthermore, exploring the differential sensitivity of various dynamin isoforms (Dynamin 1, 2, and 3) to this peptide could reveal isoform-specific dependencies on PRD-mediated interactions portlandpress.com.

Integration with Advanced Structural Biology and Computational Approaches

The peptide this compound represents a defined interaction motif. Integrating studies using this peptide with advanced structural biology techniques, such as cryo-electron microscopy or high-resolution NMR, could provide unprecedented atomic-level detail of the interaction between the dynamin PRD and its SH3 binding partners in the presence and absence of the peptide portlandpress.com. This structural information can inform computational modeling and simulations to better understand the dynamics of dynamin assembly and conformational changes during membrane remodeling events and how the peptide disrupts these processes. Such integrated approaches could lead to a more profound understanding of the allosteric effects of PRD-SH3 interactions on dynamin's GTPase activity and mechano-chemical function.

Expanding the Scope of Application in Neurological and Cellular Research Models

The this compound peptide, particularly its cell-permeable myristoylated form, has been valuable in studying neuronal processes such as the internalization of NMDA and GABAA receptors and its impact on synaptic plasticity rndsystems.comnih.govrndsystems.complos.orgresearchgate.net. Future research can expand the application of this peptide to a wider array of neurological models, including those for specific neurodegenerative diseases where dynamin dysfunction is implicated, such as certain tauopathies nih.gov. Beyond neurons, applying the peptide in diverse non-neuronal cell types could reveal the importance of PRD-mediated dynamin interactions in cell-specific functions and pathologies. This expansion could help delineate the ubiquitous versus cell-type-specific roles of dynamin and its interacting partners.

Development of Related Chemical Probes and Inhibitors

The this compound peptide serves as a foundational structure for the rational design of more potent, selective, and stable chemical probes and inhibitors targeting the dynamin PRD-SH3 interaction. Future efforts could focus on developing small molecule mimics or peptidomimetics that retain or enhance the inhibitory activity of this compound but possess improved pharmacological properties, such as increased cell permeability (beyond simple myristoylation), metabolic stability, and reduced off-target effects. These next-generation inhibitors could serve as more refined tools for in vivo studies, potentially enabling longer-term modulation of dynamin function in complex biological systems and offering new avenues for therapeutic exploration in diseases linked to aberrant dynamin activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.